Undec-9-ynoyl chloride Undec-9-ynoyl chloride
Brand Name: Vulcanchem
CAS No.: 61798-17-2
VCID: VC19493804
InChI: InChI=1S/C11H17ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h4-10H2,1H3
SMILES:
Molecular Formula: C11H17ClO
Molecular Weight: 200.70 g/mol

Undec-9-ynoyl chloride

CAS No.: 61798-17-2

Cat. No.: VC19493804

Molecular Formula: C11H17ClO

Molecular Weight: 200.70 g/mol

* For research use only. Not for human or veterinary use.

Undec-9-ynoyl chloride - 61798-17-2

Specification

CAS No. 61798-17-2
Molecular Formula C11H17ClO
Molecular Weight 200.70 g/mol
IUPAC Name undec-9-ynoyl chloride
Standard InChI InChI=1S/C11H17ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h4-10H2,1H3
Standard InChI Key ROWCKOKKJCZOHC-UHFFFAOYSA-N
Canonical SMILES CC#CCCCCCCCC(=O)Cl

Introduction

Structural and Nomenclature Considerations

Undec-9-ynoyl chloride (IUPAC: undec-9-ynoyl chloride) is characterized by a linear carbon chain of 11 atoms, with a terminal triple bond between carbons 9 and 10 and a reactive acyl chloride group (-COCl) at position 1. The molecular formula is C₁₁H₁₅ClO, distinguishing it from its mono-unsaturated counterpart, 10-undecenoyl chloride (C₁₁H₁₉ClO) . The triple bond introduces significant electronic and steric effects, potentially enhancing reactivity in conjugate addition or cyclopropanation reactions compared to alkenoyl analogs .

Key structural differences include:

  • Bond hybridization: The sp-hybridized carbons in the triple bond create a linear geometry, reducing steric hindrance but increasing electron-deficient character.

  • Polarizability: The triple bond’s electron density distribution may alter electrophilicity at the carbonyl carbon .

Synthetic Pathways and Reaction Chemistry

While no direct synthesis of undec-9-ynoyl chloride is documented in the provided sources, analogous methods for 10-undecenoyl chloride suggest feasible routes:

Chlorination of Undec-9-ynoic Acid

The most straightforward pathway involves treating undec-9-ynoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example, 10-undecenoyl chloride is synthesized via this method, yielding >99% purity under anhydrous conditions . A proposed mechanism for undec-9-ynoyl chloride would follow:

HC≡C-(CH₂)₇-CO₂H + SOCl₂ → HC≡C-(CH₂)₇-COCl + SO₂↑ + HCl↑\text{HC≡C-(CH₂)₇-CO₂H + SOCl₂ → HC≡C-(CH₂)₇-COCl + SO₂↑ + HCl↑}

This reaction typically proceeds at 0–25°C in dichloromethane or ether solvents .

Alkynylation Strategies

Physicochemical Properties (Extrapolated)

Using 10-undecenoyl chloride as a benchmark , undec-9-ynoyl chloride’s properties may diverge as follows:

Property10-Undecenoyl Chloride (C₁₁H₁₉ClO)Undec-9-ynoyl Chloride (C₁₁H₁₅ClO)
Molecular Weight202.72 g/mol198.68 g/mol
Density0.944 g/mL at 25°C~0.96–0.98 g/mL (estimated)
Boiling Point120–122°C at 10 mmHg105–110°C at 10 mmHg (estimated)
Refractive Index1.454 (n²⁰/D)~1.465–1.475 (estimated)
Vapor Pressure0.00935 mmHg at 25°CHigher (due to lower molecular weight)

The triple bond’s electron-withdrawing nature likely reduces stability, necessitating storage at –20°C under inert atmospheres to prevent hydrolysis or polymerization .

Applications in Organic Synthesis

Cyclopropanation Reactions

Syn-aldol adducts in Search Result demonstrate the utility of α,β-unsaturated acyl chlorides in cyclopropanation via Zn/CH₂I₂ systems. For undec-9-ynoyl chloride, analogous reactions could yield strained cyclopropane rings fused to alkynes, valuable in natural product synthesis:

RC≡C-COCl + CH₂N₂ → RC≡C-C(Cl)(N₂) → Cyclopropane derivatives\text{RC≡C-COCl + CH₂N₂ → RC≡C-C(Cl)(N₂) → Cyclopropane derivatives}

Polymer Chemistry

The triple bond enables click chemistry (e.g., azide-alkyne cycloaddition), facilitating dendritic or block copolymer architectures. Larodan’s 10-undecenoyl chloride is employed in lipidic conjugate synthesis , suggesting similar biomedical applications for the ynoyl variant.

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